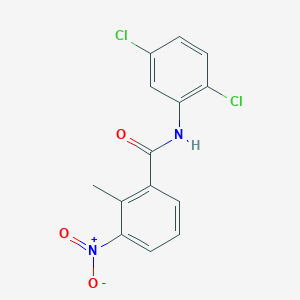![molecular formula C16H15ClF2N2O2S B5728944 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been investigated for its potential applications in various fields.
Mecanismo De Acción
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine acts by selectively binding to the noradrenergic transporter (NET) on the surface of noradrenergic neurons. This leads to the internalization of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine into the neuron, where it causes damage to the mitochondria and other cellular structures. This ultimately leads to the degeneration and death of the neuron.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a range of effects on various physiological and pathological processes. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a highly selective neurotoxin that targets a specific population of neurons, allowing for precise manipulation of noradrenergic function. Additionally, its effects are relatively long-lasting, allowing for sustained changes in noradrenergic function. However, its neurotoxicity also presents limitations, as it can cause significant damage to the brain if not used carefully.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. These include investigating its effects on specific brain regions and circuits, exploring its potential therapeutic applications in various neurological and psychiatric disorders, and developing new neurotoxins with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the mechanisms underlying its neurotoxicity and the physiological and pathological consequences of noradrenergic degeneration.
Métodos De Síntesis
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process starting with the reaction of 2-chloroaniline with sodium nitrite to form 2-chloro-1-nitrobenzene. This is then reacted with 3,4-difluorobenzenesulfonyl chloride to form 2-chloro-1-(3,4-difluorobenzenesulfonyl)nitrobenzene. Reduction of this compound with hydrogen gas in the presence of palladium catalyst and quinoline leads to the formation of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in neuroscience research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, leading to their degeneration and death. This property of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used to investigate the role of noradrenergic neurons in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-13-3-1-2-4-16(13)20-7-9-21(10-8-20)24(22,23)12-5-6-14(18)15(19)11-12/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXYYLWKPKMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)





![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)